![molecular formula C18H18BrClN2O2 B3483187 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B3483187.png)
1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. BZP has been widely studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This leads to an increase in serotonin activity in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased arousal and alertness. 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in the brain. However, 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to have a number of side effects, including increased heart rate and blood pressure, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the potential use of 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine as a therapeutic agent for conditions such as depression and anxiety. Another area of interest is the role of 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine in the regulation of circadian rhythms, which may have implications for the treatment of sleep disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine and its potential use as a research tool.
Scientific Research Applications
1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for serotonin receptors, which makes it a potential candidate for studying the role of serotonin in the brain. 1-(5-bromo-2-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine has also been studied for its potential use as a therapeutic agent for conditions such as depression and anxiety.
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-12-13(19)6-7-15(14)20/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMLKPMPONMNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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